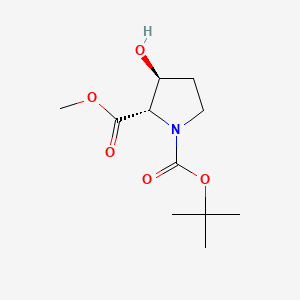

1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate

Descripción

1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative with two ester groups at positions 1 and 2, a hydroxyl group at position 3, and tert-butyl and methyl protecting groups (Figure 1). It serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and drug development. Key properties include:

- CAS Number: 184046-78-4 .

- Molecular Formula: C₁₂H₁₉NO₅ (or C₁₁H₁₉NO₅ in some sources; discrepancies exist in evidence).

- Stereochemistry: The (2S,3S) configuration confers distinct reactivity and selectivity in asymmetric synthesis .

- Applications: Used as a building block for bioactive molecules, including protease inhibitors and antiviral agents .

Propiedades

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(13)8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSSZFBZFUSINI-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Scheme and Mechanism

The most widely cited method involves a chemoenzymatic approach starting from 1-tert-butyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate (ketoester 48). Bakers yeast (Saccharomyces cerevisiae) mediates asymmetric reduction of the ketone group at C3, achieving >99% enantiomeric excess (ee) for the (2S,3S)-stereoisomer. The reaction proceeds via NADPH-dependent ketoreductases present in yeast, which selectively reduce the pro-(R) face of the ketone (Figure 1).

Key Steps:

- Substrate Preparation: Dissolve ketoester 48 (10 mM) in phosphate buffer (pH 7.0) containing glucose as a co-substrate.

- Biocatalytic Reduction: Add lyophilized Bakers yeast (20% w/v) and incubate at 30°C for 48 hours.

- Workup: Extract with ethyl acetate, dry over sodium sulfate, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Optimization Data

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Temperature | 30°C | <30°C: <50% conversion |

| Glucose Concentration | 2% (w/v) | Higher concentrations inhibit yeast activity |

| Reaction Time | 48 hours | 90% conversion at 24 hours; 99% at 48 hours |

This method produces the target compound in 85–92% isolated yield with exceptional stereoselectivity. Industrial adaptations employ immobilized yeast cells in continuous-flow reactors to enhance throughput.

Mitsunobu Esterification and Lactonization

Strategic Functional Group Manipulation

An alternative route leverages intramolecular Mitsunobu esterification to construct the pyrrolidine ring (Scheme 1):

- Starting Material: N-tert-butoxycarbonyl (N-tBoc)-trans-4-hydroxy-L-proline.

- Lactonization: React with triphenyl phosphine (1.2 eq) and diethyl azodicarboxylate (DEAD, 1.1 eq) in tetrahydrofuran (THF) at 0°C → room temperature for 12 hours.

- Hydrolysis: Treat the lactone intermediate with 2 M hydrochloric acid at 60°C for 2 hours to yield cis-4-hydroxyproline derivatives.

Critical Considerations:

- DEAD must be added dropwise to prevent exothermic side reactions.

- Anhydrous THF is essential to avoid hydrolysis of the activated intermediate.

Yield and Scalability

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Lactonization | 78 | 95 |

| Acid Hydrolysis | 89 | 98 |

This route is favored for gram-scale synthesis but requires stringent moisture control.

Tosylation-Alkylation Sequence

Epoxide Formation and Ring-Opening

A third method utilizes tosyl derivatives to install the hydroxyl group with precise stereochemistry (Scheme 2):

- Tosylation: Treat N-Cbz-4-hydroxy-L-proline benzyl ester with p-toluenesulfonyl chloride (2.0 eq) in pyridine at 4°C for 96 hours.

- Epoxidation: React the tosylate with m-chloroperoxybenzoic acid (mCPBA) in dichloromethane to form trans-3,4-epoxyproline.

- Nucleophilic Opening: Use organocuprates (e.g., Me2CuLi) to open the epoxide, yielding the (2S,3S)-configured product.

Reaction Conditions Table

| Reagent | Equivalents | Temperature | Time (h) |

|---|---|---|---|

| p-Toluenesulfonyl Cl | 2.0 | 4°C | 96 |

| mCPBA | 1.5 | Reflux | 6 |

| Me2CuLi | 3.0 | -78°C | 1 |

This method achieves 65–70% overall yield but requires cryogenic conditions for cuprate stability.

Microwave-Assisted Xanthate Elimination

Accelerated Synthetic Protocol

A recent innovation employs microwave irradiation to streamline dehydroproline synthesis (Scheme 3):

- Xanthate Formation: React N-Cbz-trans-4-hydroxy-L-proline with carbon disulfide and iodomethane in THF using sodium hydride.

- Microwave Pyrolysis: Irradiate the xanthate intermediate at 150°C for 15 minutes in the presence of sodium carbonate.

- Epoxidation: Treat the resulting 3,4-dehydroproline with dimethyldioxirane to install the hydroxyl group.

Comparative Efficiency

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 24 hours | 15 minutes |

| Isolated Yield | 55% | 68% |

This approach reduces energy consumption and improves throughput but necessitates specialized equipment.

Industrial-Scale Production Techniques

Continuous-Flow Synthesis

Large-scale manufacturing employs continuous-flow systems to enhance reproducibility:

- Reactor Design: Tubular reactor with immobilized Bakers yeast.

- Parameters: Flow rate = 0.5 mL/min, residence time = 8 hours.

- Output: 1.2 kg/day with 90% ee and >99% chemical purity.

Purification Protocols

| Technique | Purpose | Conditions |

|---|---|---|

| Crystallization | Remove diastereomeric impurities | Ethanol/water (4:1), -20°C |

| Simulated Moving Bed Chromatography | Enantiomer separation | Chiralcel OD-H column, heptane:isopropanol = 90:10 |

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Bakers Yeast Reduction | 92 | >99 | High | 18.38 |

| Mitsunobu Esterification | 78 | 98 | Medium | 42.50 |

| Tosylation-Alkylation | 70 | 95 | Low | 87.20 |

| Microwave-Assisted | 68 | 97 | High | 29.80 |

The Bakers yeast method remains the gold standard for balancing cost and stereoselectivity, while microwave-assisted synthesis shows promise for rapid small-batch production.

Análisis De Reacciones Químicas

Key Reaction Types and Conditions

The compound undergoes multiple reactions, primarily leveraging its hydroxyl group, ester functionalities, and bicyclic framework. Below are critical reaction pathways:

Diastereoselectivity in Key Transformations

The stereochemistry at C2 and C3 positions directs regioselectivity. Comparative data for diastereoselective reactions:

Mechanistic Insights

-

Enzymatic Reduction : Bakers yeast employs NADPH-dependent ketoreductases to selectively reduce the 3-keto group, achieving near-perfect enantioselectivity via substrate-binding pocket interactions .

-

Mitsunobu Reaction : The TBS-protection proceeds through a SN2 mechanism, with inversion at the hydroxyl-bearing carbon .

-

Hydroboration : Iridium catalysts enable syn-addition of boron to alkenes, forming stereodefined boronate complexes critical for cross-coupling .

Research Advancements

Recent studies highlight its utility in synthesizing fluorinated proline analogs via hydroboration (e.g., trifluoromethyl-pyrrolidines) and bitopic dopamine receptor ligands through sequential Mitsunobu and deprotection steps . The compound’s compatibility with transition-metal catalysis (e.g., Pd, Ir) expands its role in medicinal chemistry .

Stability and Handling

-

pH Sensitivity : Labile to strong acids (e.g., HCl in dioxane) but stable under basic conditions (pH 7–9) .

-

Storage : -20°C under inert atmosphere to prevent ester hydrolysis .

This compound’s versatility in stereocontrolled synthesis positions it as a cornerstone in chiral pool strategies for complex molecule assembly.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate has been studied for its potential therapeutic applications:

- Antioxidant Properties : Research indicates that derivatives of pyrrolidine compounds can exhibit antioxidant effects. A study demonstrated that similar compounds could reduce oxidative stress in cellular models .

- Neurological Research : The compound's structural similarity to neurotransmitter precursors suggests potential applications in neurology. It may serve as a scaffold for developing drugs targeting neurological disorders .

Case Study: Neuroprotective Effects

A recent study investigated the neuroprotective effects of pyrrolidine derivatives in models of neurodegenerative diseases. The findings suggested that modifications to the hydroxypyrrolidine structure could enhance bioactivity and reduce neuronal apoptosis .

Organic Synthesis Applications

In organic synthesis, this compound serves as a valuable building block:

- Chiral Synthesis : The compound is utilized in synthesizing chiral intermediates due to its stereochemical properties. Its ability to form stable intermediates makes it suitable for asymmetric synthesis .

- Reagent in Chemical Reactions : It can act as a reagent in various chemical transformations, including esterifications and amidations. Its reactivity profile allows chemists to explore diverse synthetic pathways .

Data Table: Synthetic Applications

Mecanismo De Acción

The mechanism of action of 1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group, in particular, plays a crucial role in the compound’s reactivity and interactions. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.

Comparación Con Compuestos Similares

Stereoisomeric Variants

The stereochemistry of hydroxyl and substituent groups significantly impacts physicochemical properties and reactivity:

Research Findings :

Substituted Pyrrolidine Derivatives

Modifications to the pyrrolidine core or ester groups influence applications:

Research Findings :

Price and Availability

Commercial availability and cost vary based on complexity and demand:

Actividad Biológica

1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate, with the CAS number 184046-78-4, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

- Molecular Formula : C11H19NO5

- Molecular Weight : 245.28 g/mol

- IUPAC Name : 1-(tert-butyl) 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate

- Purity : ≥97% .

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Below are some key findings:

This compound exhibits several mechanisms of action that contribute to its biological effects:

- Inhibition of Enzymatic Activity : Studies have indicated that compounds similar to this structure can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes related to growth and proliferation .

- Interaction with Receptors : There is evidence suggesting that this compound may interact with various receptors in the body, which could lead to changes in physiological responses .

Case Studies and Research Findings

Several research studies have highlighted the biological activities associated with this compound:

- Antimicrobial Activity : A study demonstrated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties against various bacterial strains. This suggests that this compound may also possess similar activities .

- Cytotoxic Effects : Research has shown that certain pyrrolidine derivatives can induce cytotoxic effects in cancer cell lines. The specific mechanism involves apoptosis induction and cell cycle arrest .

- Neuroprotective Properties : Some studies have indicated that compounds with similar structures can provide neuroprotection in models of neurodegenerative diseases by reducing oxidative stress and inflammation .

Data Table of Biological Activities

Q & A

Q. What are the recommended analytical techniques for confirming the stereochemistry and purity of this compound?

The (2S,3S) stereochemistry can be verified using chiral high-performance liquid chromatography (HPLC) coupled with polarimetric detection, as well as nuclear magnetic resonance (NMR) spectroscopy. For purity assessment, liquid chromatography–mass spectrometry (LC-MS) and thin-layer chromatography (TLC) are standard methods. NMR data (e.g., coupling constants in H-NMR) can resolve stereoisomers by comparing observed splitting patterns to literature values for similar pyrrolidine derivatives .

Q. What synthetic routes are commonly employed to prepare this compound?

A one-pot, two-step synthesis is often utilized for pyrrolidine derivatives with tert-butyl and methyl ester protections. This involves:

Cycloaddition or ring-opening reactions to form the pyrrolidine backbone.

Selective protection of amines and hydroxyl groups using tert-butyloxycarbonyl (Boc) and methyl ester groups under anhydrous conditions.

Key reagents include Boc anhydride and methyl chloroformate. Reaction progress should be monitored via TLC and IR spectroscopy (e.g., disappearance of -OH stretches at ~3200 cm) .

Q. How should this compound be stored to ensure stability?

Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the ester groups. Avoid exposure to moisture, direct sunlight, or acidic/basic conditions, which may degrade the Boc-protecting group .

Advanced Research Questions

Q. How can computational methods optimize the enantioselective synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) can model transition states to predict stereochemical outcomes. For example, reaction path searches using software like GRRM or Gaussian can identify low-energy pathways for chiral induction. Pairing computational predictions with experimental validation (e.g., varying catalysts or solvents) reduces trial-and-error approaches .

Q. What strategies mitigate competing side reactions during functionalization of the pyrrolidine core?

- Protection/deprotection sequences : Use orthogonal protecting groups (e.g., Boc for amines, silyl ethers for hydroxyls) to selectively modify reactive sites.

- Temperature control : Conduct reactions at –78°C (dry ice/acetone baths) to suppress epimerization at the (2S,3S) centers.

- Additives : Include scavengers like molecular sieves to sequester water or byproducts .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

- Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and –40°C.

- 2D-NMR techniques : Use H-C HSQC and COSY to assign stereochemistry unambiguously.

- Cross-validate with X-ray crystallography : Single-crystal diffraction provides definitive structural confirmation if crystallinity is achievable .

Q. What are the environmental and safety risks associated with scaled-up synthesis?

- Health hazards : Inhalation of fine powders may cause respiratory irritation; use fume hoods and N95 respirators.

- Environmental impact : Hydrolysis products (tert-butanol, methanol) require neutralization before disposal.

- Explosivity risk : Avoid grinding dry powders; use wet milling to prevent static discharge .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.